5-Hydrazinyl-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

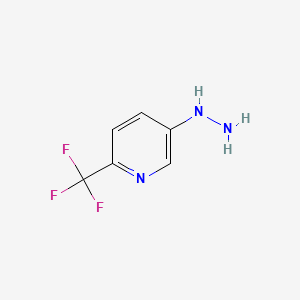

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a derivative of polycyclic heteroaromatic compounds . It has an empirical formula of C6H6F3N3 and a molecular weight of 177.13 . It is useful as a TRPA1 modulator and in the treatment of pains .

Molecular Structure Analysis

The molecular structure of 5-Hydrazinyl-2-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group (-CF3) and a hydrazinyl group (-NH-NH2) attached . The SMILES string representation isNNc1ccc(cn1)C(F)(F)F . Physical And Chemical Properties Analysis

5-Hydrazinyl-2-(trifluoromethyl)pyridine has a density of 1.4±0.1 g/cm³, a boiling point of 259.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm³, a polar surface area of 51 Ų, and a molar volume of 122.8±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

5-Hydrazinyl-2-(trifluoromethyl)pyridine is used in synthesizing various novel derivatives. Kumar et al. (2015) demonstrated the synthesis of 1,2,4-Triazolo[4,3-a]Pyridine derivatives from 2-hydrazino-pyridine derivatives, which involved reactions with aliphatic/aromatic acids (Kumar et al., 2015).

Crystal Structure Analysis

The study of crystal structures of related compounds provides insights into hydrogen-bonding networks. Ye and Tanski (2020) explored the crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, revealing a water-bridged hydrogen-bonding network (Ye & Tanski, 2020).

Spectroscopic Analysis

The compound has been a subject of spectroscopic analysis to understand its structural features. Tranfić et al. (2011) conducted X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy on a pyridine derivative, providing insights into its structural and spectral properties (Tranfić et al., 2011).

Antimicrobial and Antioxidant Activity

The derivatives of 5-Hydrazinyl-2-(trifluoromethyl)pyridine have been evaluated for antimicrobial and antioxidant activities. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant properties (Flefel et al., 2018).

Antimalarial Activity

The compound's derivatives have shown potential in antimalarial activity. Makam et al. (2014) synthesized 2-(2-hydrazinyl)thiazole derivatives and evaluated their inhibitory potential against Plasmodium falciparum, finding significant activity in certain derivatives (Makam, Thakur, & Kannan, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLXIDZXMUALHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670740 | |

| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

CAS RN |

1035173-53-5 | |

| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)